ALKBH1-IN-1 selectively targets the catalytic core of ALKBH1, a Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase. This enzyme requires Fe(II) as a cofactor and α-KG as a co-substrate to facilitate oxidative demethylation. ALKBH1-IN-1 competitively occupies the α-KG binding pocket within the double-stranded β-helix (DSBH) domain, disrupting the enzyme’s ability to generate the highly reactive Fe(IV)-oxo intermediate essential for hydroxylation reactions [2] [4] [6]. Structural analyses reveal that the inhibitor stabilizes the catalytically inert conformation of ALKBH1, preventing the conformational changes needed for substrate engagement [4] [6]. Consequently, this blockade halts the demethylation cycle, leading to accumulation of methylated substrates.
Table 1: Key Structural Motifs Targeted by ALKBH1-IN-1
| Domain | Function | Effect of Inhibition |
|---|---|---|
| DSBH core | Coordinates Fe(II) and α-KG | Disrupts co-substrate binding |
| Flip1 motif | Facilitates base flipping | Locks "stretch-out" inactive conformation |
| α1 helix (N-terminal) | Stabilizes substrate binding | Compromises structural integrity |
| Zinc finger domain | Mediates DNA recognition | Reduces DNA affinity |
ALKBH1 exhibits unique substrate selectivity for structurally unpaired DNA/RNA regions (e.g., bubbles, bulges, stem-loops). ALKBH1-IN-1 exploits this preference through competitive inhibition at substrate-binding interfaces. Biochemical assays demonstrate that the inhibitor mimics the flipped-out conformation of methylated bases (e.g., N6-mA) in unpairing DNA regions, occupying the catalytic pocket with higher affinity than native substrates [4] [6]. Mutagenesis studies identify residues R24 and R159 as critical for DNA binding; ALKBH1-IN-1 disrupts their insertion into the DNA minor groove, preventing the "base-flipping" mechanism required for demethylation [6]. This specificity minimizes off-target effects on structurally homologous AlkB family members (e.g., ALKBH2/3).
ALKBH1 serves as the primary eraser of DNA N6-mA in mammalian genomes, particularly in stress-induced destabilized regions (SIDDs). ALKBH1-IN-1 treatment elevates global N6-mA levels by >70% in cancer cells, as quantified by LC-MS/MS and dot-blot assays [4]. Genomic mapping reveals that inhibitor-induced hypermethylation preferentially occurs at:
Beyond DNA, ALKBH1 demethylates multiple RNA modifications:
| RNA Modification | Location | Functional Consequence of Inhibition | Detection Method |
|---|---|---|---|
| m1A | tRNA^(iMet) A58 | Impaired translation initiation | HPLC-MS/MS |
| m5C → f5C | mt-tRNA^(Leu) | Reduced mitochondrial respiration | Northern blot/RNA dot blot |
| m3C | mRNA coding regions | Altered mRNA stability | MeRIP-seq |
ALKBH1 demethylates histone H2A at K34 (H2AK34me), linking DNA/RNA methylation to chromatin architecture. ALKBH1-IN-1 elevates H2AK34me levels, promoting chromatin condensation via:
Compound Name Mentioned:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1